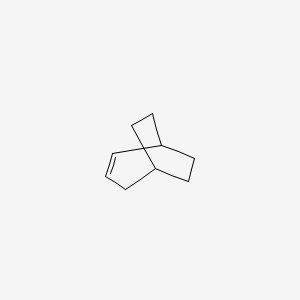
Bicyclo(3.2.2)non-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(3.2.2)non-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic structure, meaning it contains two interconnected rings. This compound is notable for its unique three-carbon bridge, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)non-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where 1,3-cycloheptadiene reacts with suitable dienophiles . Another method includes the electrolytic decarboxylation of maleic anhydride adducts . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(3.2.2)non-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo(3.2.2)non-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic compounds and materials
Mécanisme D'action
The mechanism of action of bicyclo(3.2.2)non-2-ene involves its interaction with various molecular targets. The three-carbon bridge in its structure allows for unique spatial arrangements, which can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)heptane:
Bicyclo(3.3.1)nonane: Another bicyclic compound with a larger ring system and different chemical properties.
Uniqueness
Bicyclo(3.2.2)non-2-ene is unique due to its three-carbon bridge, which imparts distinct chemical reactivity and spatial configuration. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
Numéro CAS |
40319-81-1 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
bicyclo[3.2.2]non-2-ene |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2 |
Clé InChI |
BCCQOAANWUKEPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


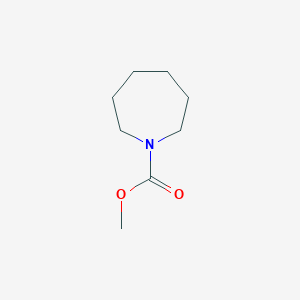
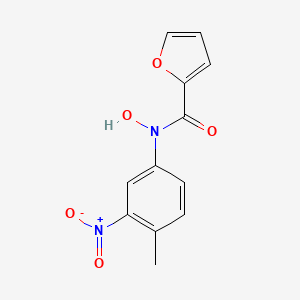
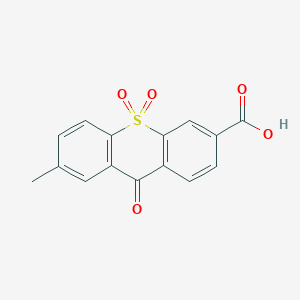
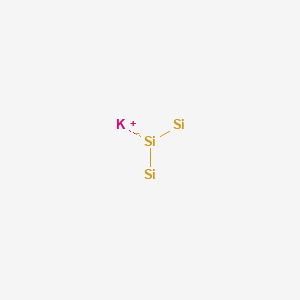
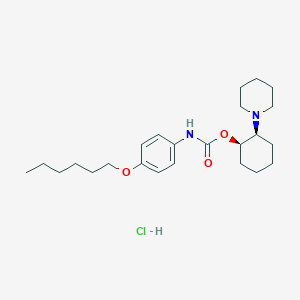
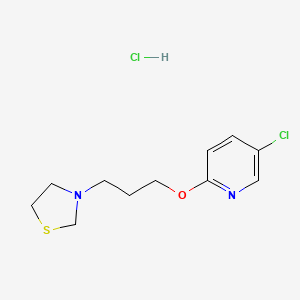
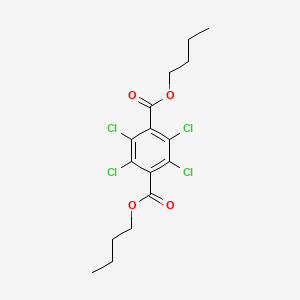
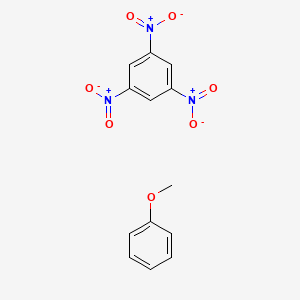
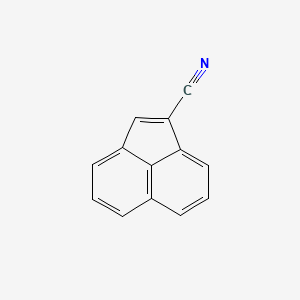
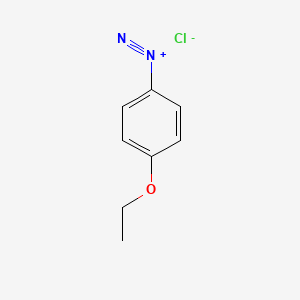
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)


